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Compound of Interest

Compound Name: SID 26681509 quarterhydrate

Cat. No.: B11933563

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human
cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] This small molecule has garnered
significant interest in the field of parasitology due to its demonstrated efficacy against
Plasmodium falciparum, the causative agent of malaria, and Leishmania major, a protozoan
parasite responsible for leishmaniasis.[1][2][6][7] This technical guide provides a
comprehensive overview of SID 26681509 quarterhydrate, including its biochemical
properties, inhibitory activity, proposed mechanisms of action against parasitic targets, and
detailed experimental protocols for its evaluation.

Biochemical and Pharmacological Profile

SID 26681509 is a thiocarbazate that exhibits slow-binding and slowly reversible competitive
inhibition of human cathepsin L.[1][6][7] Its potency is time-dependent, with the IC50 value
decreasing significantly after pre-incubation with the enzyme.[6][7][8]

Chemical Properties
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Property Value

Molecular Formula C27H33Ns505S-1/4H20

Molecular Weight 544.16

CAS Number 958772-66-2

Solubility Soluble in DMSO and ethanol.[9]

Quantitative Inhibitory Activity

The inhibitory potency of SID 26681509 has been characterized against its primary target,
human cathepsin L, as well as against various parasites and other related proteases.

Table 1: Inhibitory Activity of SID 26681509 against
Human Cathepsin L

Parameter Condition Value

ICso No pre-incubation 56 nM[1][2][6][7]

ICso0 1-hour pre-incubation 7.5 £ 1.0 nM[6][8]

ICs0 2-hour pre-incubation 4.2 £ 0.6 nM[6][8]

ICso0 4-hour pre-incubation 1.0 £ 0.5 nM[1][6][7]

Ki - 0.89 nM[2][7][10]

Kon - 24,000 M~1s~1[2][7][10]
Koff - 2.2 x 107> s~1[2][7][10]

ble 2: Anti- . ivitv of SID 2668150¢

Parasite Assay Type ICs0
Plasmodium falciparum In vitro propagation 15.4 uM[1][2][6][7]
Leishmania major Promastigote toxicity 12.5 pM[1][2][6][7]
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Table 3: Selectivity Profile of SID 26681509 against Other

Proteases
Protease ICso (after 1 hour)
Papain 618 nM to 8.442 uM[1][2][10]
Cathepsin B 618 nM to 8.442 uM[1][2][10]
Cathepsin K 618 nM to 8.442 uM[1][2][10]
Cathepsin S 618 NM to 8.442 pM[1][2][10]
Cathepsin V 0.5 uM[1][2][10]
Cathepsin G No inhibitory activity[1][2][3][9]

Mechanism of Action in Parasites

The anti-parasitic activity of SID 26681509 is attributed to its inhibition of cathepsin L-like
cysteine proteases, which are crucial for the survival and pathogenesis of both Plasmodium
falciparum and Leishmania major.

Inhibition of Plasmodium falciparum

In P. falciparum, the primary target of SID 26681509 is believed to be the falcipains, a family of
cathepsin L-like cysteine proteases located in the parasite's food vacuole. These enzymes are
essential for the degradation of host hemoglobin, which serves as the primary source of amino
acids for the parasite. By inhibiting falcipains, SID 26681509 disrupts this vital nutritional
pathway, leading to parasite death.
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Fig. 1: Proposed mechanism of SID 26681509 action against P. falciparum.

Inhibition of Leishmania major

In Leishmania major, cathepsin L-like proteases play a critical role in the processing of host
antigens within the phagolysosomes of infected macrophages. This process is essential for the
presentation of parasite antigens to the host's immune system. By inhibiting these proteases,
SID 26681509 may modulate the host immune response, potentially hindering the parasite's
ability to establish and maintain infection. Additionally, these proteases are involved in parasite

nutrition and survival within the host cell.
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Fig. 2: Proposed mechanism of SID 26681509 action against L. major.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of SID 26681509 quarterhydrate
against P. falciparum and L. major, as well as for assessing its enzymatic inhibition of cathepsin
L.

Protocol 1: In Vitro Anti-plasmodial Susceptibility
Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for
determining the drug susceptibility of P. falciparum.
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Start: P. falciparum culture
(synchronized ring stage)

Prepare 96-well plates with
serial dilutions of SID 26681509

'

Add parasite culture
(1% parasitemia, 2% hematocrit)

'

Incubate for 72 hours
(37°C, 5% CO2, 5% Oz, 90% N2)

i

Add SYBR Green | lysis buffer

'

Incubate in the dark
(1 hour, room temperature)

'

Read fluorescence
(Ex: 485 nm, Em: 530 nm)

Analyze data and
calculate ICso

Click to download full resolution via product page

Fig. 3: Workflow for P. falciparum SYBR Green | drug susceptibility assay.

Materials:
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P. falciparum culture (synchronized to the ring stage)

Complete RPMI 1640 medium supplemented with human serum or Albumax

Human erythrocytes

SID 26681509 quarterhydrate stock solution (in DMSO)

96-well black, clear-bottom microplates

SYBR Green | nucleic acid stain

Lysis buffer (e.g., Tris-HCI, EDTA, saponin, Triton X-100)

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of SID 26681509 in complete medium in the 96-well plate. Include a
drug-free control and a background control (uninfected erythrocytes).

Add the synchronized P. falciparum culture (final parasitemia of 1% and final hematocrit of
2%) to each well.

Incubate the plates for 72 hours in a humidified, gas-controlled incubator (37°C, 5% COz, 5%
02, 90% N2).

After incubation, add SYBR Green | lysis buffer to each well.

Incubate the plates in the dark at room temperature for 1 hour.

Measure the fluorescence using a microplate reader with excitation and emission
wavelengths of approximately 485 nm and 530 nm, respectively.

Subtract the background fluorescence and calculate the percentage of inhibition for each
drug concentration relative to the drug-free control. Determine the ICso value by non-linear
regression analysis.
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Protocol 2: In Vitro Anti-leishmanial Susceptibility
Testing using MTT Assay

This protocol is based on the colorimetric MTT assay to assess the viability of L. major

promastigotes.
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Start: L. major promastigote culture
(logarithmic phase)

Prepare 96-well plates with
serial dilutions of SID 26681509

'

Add promastigote suspension
(e.g., 1 x 10° cells/mL)

i

Incubate for 72 hours
(26°C)

i

Add MTT solution

i

Incubate for 4 hours

Y

Add solubilization buffer
(e.g., acidified SDS)

'

Read absorbance
(570 nm)

Analyze data and
calculate ICso
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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